Ethyl 2-amino-5-methylhexanoate
Description
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl 2-amino-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
QUFLFAFIGJRKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-methylhexanoate can be synthesized through the esterification of 2-amino-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-methylhexanoic acid and ethanol.
Aminolysis: Reaction with amines can lead to the formation of amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Aminolysis: Primary or secondary amines under mild heating.
Major Products Formed
Hydrolysis: 2-amino-5-methylhexanoic acid and ethanol.
Reduction: 2-amino-5-methylhexanol.
Aminolysis: Corresponding amides.
Scientific Research Applications
Ethyl 2-amino-5-methylhexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-methylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-amino-5-methylhexanoic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-amino-5-methylhexanoate (inferred structure) with four analogs from the evidence, focusing on molecular features, functional groups, and physicochemical properties.
Table 1: Structural and Molecular Comparison
Functional Group Analysis
Amino Group Influence: The target compound’s amino group at position 2 distinguishes it from Ethyl 5-methylhexanoate and Ethyl 5-methylhex-2-enoate , which lack nitrogen-based substituents.
Ester Variations: Ethyl vs. tert-Butyl Esters: The tert-butyl analog has a sterically hindered ester group, which may reduce hydrolysis rates compared to the ethyl ester in the target compound.
Ketone vs. Amino Substitution: Ethyl 2-isopropyl-5-methyl-3-oxohexanoate features a ketone at position 3, which could participate in nucleophilic reactions (e.g., enolate formation), unlike the amino group in the target compound.
Physicochemical Properties
- Molecular Weight : The tert-butyl analog has a higher molecular weight (201.31 vs. ~173 for the target compound, estimated), primarily due to the bulky tert-butyl group.
- Boiling/Melting Points: Ethyl 5-methylhexanoate (MW 158.24) is likely a liquid at room temperature, similar to other low-MW esters. The amino group in the target compound may elevate its melting point due to intermolecular hydrogen bonding.
- Stability: The unsaturated Ethyl 5-methylhex-2-enoate may be prone to oxidation or polymerization, whereas the target compound’s amino group could make it susceptible to protonation or degradation under acidic conditions.
Biological Activity
Ethyl 2-amino-5-methylhexanoate, a compound with potential biological significance, has garnered attention for its various biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative that can be represented by the following structure:
This compound features an ethyl ester and an amino group, contributing to its reactivity and interaction with biological systems.
The biological activity of this compound primarily involves its interaction with various biological molecules, including enzymes and receptors. Its ester functional group allows for hydrolysis in biological systems, potentially leading to the formation of active metabolites. Key actions include:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, impacting signaling pathways related to neurotransmission and metabolism.
1. Pharmacological Applications
This compound has been investigated for its potential use in drug development. Notably, it is related to the synthesis of pregabalin, a medication used for neuropathic pain and epilepsy. Research indicates that derivatives of this compound may exhibit similar therapeutic effects.
2. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
Case Studies and Experimental Data
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. Treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function, suggesting potential implications for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 2-amino-5-methylhexanoate to maximize yield and purity?
- Methodological Answer : The synthesis typically involves esterification and amidation steps. For example, trans-esterification of precursor lactones (e.g., ε-caprolactone) with ethanol under acidic catalysis (e.g., concentrated sulfuric acid) at reflux (~70°C) is a common approach . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., ethanol excess) can improve yield. Post-synthesis, purification via fractional distillation or recrystallization is recommended to isolate the product from byproducts like unreacted starting materials .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like the amino and ester groups. Infrared (IR) spectroscopy can identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1730 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with standards ensures purity assessment . For advanced validation, X-ray crystallography may resolve stereochemical ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH/MSHA-approved respirators to prevent inhalation, nitrile gloves for skin protection, and chemical-resistant lab coats. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste. Always work in a fume hood to minimize exposure to vapors .
Q. How does the aliphatic chain length influence the compound’s physicochemical properties?
- Methodological Answer : The 5-methylhexanoate backbone enhances hydrophobic interactions, increasing lipophilicity (logP ~2.5–3.0). This property impacts solubility in organic solvents (e.g., ethanol, DMSO) and reduces aqueous solubility, which must be considered for in vitro assays. Computational tools like COSMO-RS can predict solubility parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from stereoisomerism or impurities. Use deuterated solvents to eliminate solvent peaks in NMR. For chiral centers, employ chiral chromatography or optical rotation measurements. Cross-validate with high-resolution MS to confirm molecular formulas .
Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Add stabilizers like antioxidants (e.g., BHT) or desiccants (e.g., silica gel). Periodically assess stability via HPLC to detect degradation products .
Q. How does this compound interact with biological targets in structure-activity relationship (SAR) studies?
- Methodological Answer : The amino group facilitates hydrogen bonding with enzyme active sites, while the ester group modulates membrane permeability. Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) .
Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?
- Methodological Answer : Use asymmetric catalysis (e.g., chiral Lewis acids) during amidation to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Scale-up reactions require precise temperature control and slow reagent addition to avoid racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
